3-Ethoxy-2-methyl-3-oxopropanoic acid

説明

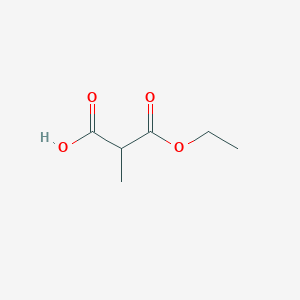

3-Ethoxy-2-methyl-3-oxopropanoic acid (CAS 2985-33-3) is a β-keto carboxylic acid derivative with the molecular formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol . Structurally, it features an ethoxy group (-OCH₂CH₃) and a methyl group (-CH₃) attached to the β-carbon of the propanoic acid backbone (Figure 1). This compound is commonly referred to as 2-methylmalonic acid monoethyl ester or ethyl 2-carboxypropionate and serves as a versatile intermediate in organic synthesis .

特性

IUPAC Name |

3-ethoxy-2-methyl-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-3-10-6(9)4(2)5(7)8/h4H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGOCDRDNZNRMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304412 | |

| Record name | methylmalonic acid monoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2985-33-3 | |

| Record name | 2985-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylmalonic acid monoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 3-Ethoxy-2-methyl-3-oxopropanoic acid involves two key steps: esterification followed by hydrolysis.

Esterification : Ethyl acetoacetate is reacted with methanol in the presence of an acid catalyst. This step forms an ester intermediate. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction by protonating the carbonyl group and increasing electrophilicity.

Hydrolysis : The ester intermediate is then subjected to hydrolysis under either acidic or basic conditions. Hydrolysis cleaves the ester bond, yielding the target β-keto acid. Acidic hydrolysis typically involves refluxing with dilute mineral acids, whereas basic hydrolysis uses aqueous sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the acid.

These steps can be summarized as:

$$

\text{Ethyl acetoacetate} + \text{Methanol} \xrightarrow[\text{acid catalyst}]{\text{esterification}} \text{Ester intermediate} \xrightarrow[\text{acid/base}]{\text{hydrolysis}} \text{this compound}

$$

The reaction conditions such as temperature, catalyst concentration, and reaction time are optimized to maximize yield and purity.

Industrial Production Methods

In industrial settings, the synthesis is often adapted to continuous flow processes, which improve reaction control, scalability, and efficiency. The use of high-purity reagents and precise control of reaction parameters (temperature, pressure, catalyst loading) ensures consistent product quality. Continuous flow esterification and hydrolysis allow for better heat management and reduced reaction times compared to batch processes.

Experimental Procedure Example

An experimental protocol reported involves the following:

- Mixing ethyl acetoacetate with methanol and an acid catalyst at controlled temperature (e.g., 60°C).

- Stirring until esterification is complete, monitored by techniques such as TLC or NMR.

- Adding aqueous acid or base to hydrolyze the ester intermediate.

- Isolating the product by extraction, drying, and purification steps such as recrystallization or chromatography.

Reaction Parameters and Yield Data

| Step | Reagents & Conditions | Temperature (°C) | Time (hours) | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| Esterification | Ethyl acetoacetate, methanol, acid catalyst | 50–70 | 2–4 | H2SO4 or p-TsOH | 85–90 |

| Hydrolysis | Acidic or basic aqueous solution | 80–100 | 3–6 | HCl or NaOH | 80–88 |

The overall yield of this compound typically ranges between 70% and 80% after purification.

Related Synthetic Approaches

Alternative methods reported in literature for related β-keto acids include:

Hydrolysis of substituted pyranoquinolinedione derivatives under alkaline conditions to yield β-keto acids with similar structures, demonstrating the versatility of hydrolysis in β-keto acid synthesis.

Use of acetic anhydride and pyridine in condensation reactions with ethyl esters to form related keto acid derivatives, indicating potential routes for functionalized analogs.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Esterification + Hydrolysis | Ethyl acetoacetate, methanol, acid/base | 50–100°C, 2–6 hours | Simple, high yield | Requires careful control of hydrolysis conditions |

| Continuous Flow Synthesis | Same as above | Continuous flow reactors | Scalable, efficient | Requires specialized equipment |

| Hydrolysis of Pyranoquinolinedione derivatives | Pyranoquinolinedione, aqueous base | Aqueous alkaline medium, reflux | Access to functionalized β-keto acids | More complex starting materials |

化学反応の分析

Types of Reactions

3-Ethoxy-2-methyl-3-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve nucleophiles like halides or amines under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学的研究の応用

Organic Synthesis

3-Ethoxy-2-methyl-3-oxopropanoic acid serves as an important intermediate in organic synthesis. It is utilized in the production of various chemical compounds due to its unique functional groups, which allow for diverse reactivity patterns such as oxidation, reduction, and substitution reactions .

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Alcohol derivatives | Sodium borohydride, lithium aluminum hydride |

| Substitution | Halogenated derivatives | Thionyl chloride, phosphorus tribromide |

Biological Applications

Research has indicated that this compound may play a role in metabolic pathways and could act as a biomarker in certain biological processes. Its potential therapeutic applications are being explored, particularly in drug development where it acts as a precursor for pharmaceutical compounds .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various compounds, including derivatives of this compound, it was found to exhibit differing levels of cytotoxicity across various cancer cell lines (HepG2, HCT116, RPMI 8226). The half-maximal inhibitory concentration (IC50) values were determined using the Fluorometric Microculture Cytotoxicity Assay (FMCA), showcasing its potential as a therapeutic agent .

Table 2: IC50 Values for Compounds in Different Cell Lines

| Compound | HepG2 (nM) | HCT116 (nM) | RPMI 8226 (nM) |

|---|---|---|---|

| MMAE | 0.52 | 6.5 | 0.47 |

| Azastatin-OMe | 20 | 170 | 9.8 |

| Doxorubicin | 400 | 440 | 49 |

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and serves as a building block for complex molecules. Its versatility in chemical reactions makes it valuable for synthesizing various industrial products .

作用機序

The mechanism of action of 3-Ethoxy-2-methyl-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, influencing biochemical reactions within cells. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and downstream signaling pathways.

類似化合物との比較

Table 1: Structural Comparison of β-Keto Esters and Derivatives

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Differences |

|---|---|---|---|---|---|

| 3-Ethoxy-2-methyl-3-oxopropanoic acid | 2985-33-3 | C₆H₁₀O₄ | 146.14 | β-keto ester, ethoxy, methyl | Ethoxy group at β-position |

| Methyl 2-methyl-3-oxopropanoate | - | C₅H₈O₃ | 116.12 | β-keto ester, methyl | Shorter alkyl chain (methyl ester) |

| Ethyl 3-ethoxy-2,2-dimethyl-3-oxopropanoate | 14002-73-4 | C₈H₁₄O₄ | 174.20 | β-keto ester, ethoxy, two methyl | Additional methyl group at α-carbon |

| 3-Methyl-2-oxobutanoic acid | 759-05-7 | C₅H₈O₃ | 116.12 | β-keto acid, methyl | Free carboxylic acid (no ester) |

Key Observations:

Ethoxy vs. Methyl Substituents: The ethoxy group in this compound enhances solubility in organic solvents compared to methyl-substituted analogs like methyl 2-methyl-3-oxopropanoate .

Reactivity: The β-keto ester moiety in this compound allows for nucleophilic acyl substitutions and decarboxylation, whereas 3-methyl-2-oxobutanoic acid (a free β-keto acid) is more prone to spontaneous decarboxylation .

Steric Effects: Ethyl 3-ethoxy-2,2-dimethyl-3-oxopropanoate (CAS 14002-73-4) exhibits reduced reactivity in coupling reactions due to steric hindrance from two methyl groups at the α-carbon .

Key Findings:

- Acid Chloride Formation: this compound reacts efficiently with oxalyl chloride to form acid chlorides, enabling amide bond formation in drug intermediates (e.g., tetrapetalone derivatives) .

- Bystander Reactivity: Unlike N,N-dimethylvaline derivatives (used in ADC payloads), this compound lacks nitrogen-based functional groups, reducing bystander cytotoxicity in therapeutic contexts .

Physicochemical Properties

Notes:

- The potassium salt of this compound offers improved aqueous solubility, making it suitable for reactions requiring polar solvents .

- Methyl 2-methyl-3-oxopropanoate’s lower molecular weight (116.12 g/mol) facilitates volatility in gas-phase reactions but limits its utility in high-temperature syntheses .

生物活性

3-Ethoxy-2-methyl-3-oxopropanoic acid (C6H10O4) is an organic compound characterized by the presence of an ethoxy group and a methyl group attached to a central carbon atom. This compound has garnered attention in various scientific fields due to its unique structural properties and potential biological activities.

- Molecular Formula: C6H10O4

- CAS Number: 2985-33-3

- Structural Features: The compound contains an ethoxy group (-OCH2CH3) and a keto group (C=O), which contribute to its reactivity and biological interactions.

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.

The biological effects of this compound are believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors. Notably, it may act as an inhibitor or activator of various biochemical pathways, influencing cellular processes such as proliferation and apoptosis.

Anticancer Activity

Studies have indicated that this compound may possess anticancer properties. It has been observed to inhibit the activity of Class I PI3-kinase enzymes, which are implicated in cancer cell proliferation. This inhibition could potentially lead to reduced tumor growth in various cancer models .

Antimicrobial Properties

In addition to its anticancer effects, the compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it may exhibit efficacy against certain bacterial strains, although further research is needed to elucidate the precise mechanisms involved .

Case Studies

- In Vitro Studies on Cancer Cell Lines:

- Antimicrobial Efficacy Testing:

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl Acetoacetate | Similar keto structure | Precursor in synthesis |

| Methyl Acetoacetate | Methyl instead of ethoxy | Similar biological activities |

| 3-Methoxy-2-methyl-3-oxopropanoic acid | Methoxy group instead of ethoxy | Potentially similar activities |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-ethoxy-2-methyl-3-oxopropanoic acid and its derivatives?

- Methodological Answer : The compound can be synthesized via esterification or condensation reactions. For example, derivatives like 2-(2-bromobenzyl)-3-ethoxy-2-methyl-3-oxopropanoic acid are prepared by reacting bromobenzyl precursors with ethyl acetoacetate derivatives under basic conditions. Key steps include maintaining anhydrous conditions and using catalysts like NaOAc for intramolecular cyclization . HPLC analysis (e.g., 1% IPA:Hexanes, flow rate 1.0 ml/min) is critical for monitoring diastereomeric ratios, with retention times ranging from 10.6 to 15.1 minutes depending on stereochemistry .

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Look for characteristic peaks such as δ 22.74 (methyl group), 35.02 (quaternary carbon), and 124.71–127.00 ppm (aromatic carbons in derivatives) .

- HPLC : Monitor retention times and area ratios to confirm enantiomeric excess or diastereoselectivity .

- HRMS : Validate molecular weight (e.g., m/z calculated for C₇H₁₀O₄: 158.0579) .

Q. What are the standard protocols for handling and storage of this compound?

- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Avoid exposure to moisture due to ester group hydrolysis. Safety protocols include using PPE (gloves, goggles) and consulting SDS sheets for hazard-specific first-aid measures (e.g., ethyl ester derivatives may require neutralization with weak bases upon skin contact) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of chiral derivatives?

- Methodological Answer : Diastereoselectivity in reactions like the Buchwald-Hartwig coupling can be modulated by:

- Catalyst choice : Palladium complexes with chiral ligands (e.g., BINAP) enhance axial chirality .

- Temperature control : Lower temperatures favor kinetic control, while higher temperatures may promote thermodynamic products.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving selectivity. HPLC data from shows a 3:1 diastereomeric ratio under optimized conditions .

Q. What strategies are effective for functionalizing the β-ketoester moiety in this compound?

- Methodological Answer : The β-ketoester group enables diverse transformations:

- Nucleophilic substitution : React with amines or thiols to form amides or thioesters (e.g., ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate derivatives) .

- Oxidation/Reduction : Use H₂O₂ for sulfoxide formation or LiAlH₄ for ester reduction to alcohols .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce aromatic substituents .

Q. How does the compound perform in asymmetric catalysis or chiral resolution studies?

- Methodological Answer : Derivatives like ethyl 3-([1,1'-biphenyl]-2-ylamino)-2-methyl-3-oxopropanoate exhibit axial chirality, making them useful in enantioselective catalysis. Studies show that steric hindrance from substituents (e.g., 2-bromobenzyl groups) enhances enantiomeric excess (ee >90%) in asymmetric aminations .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points or spectral How to resolve them?

- Methodological Answer : Cross-reference data from authoritative databases (e.g., NIST Chemistry WebBook ) and replicate experiments under standardized conditions. For example, conflicting NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆), which should be explicitly noted in publications.

Applications in Advanced Research

Q. Can this compound serve as a precursor for bioactive molecules?

- Methodological Answer : Yes. Its ester and keto groups are key for synthesizing:

- Enzyme inhibitors : Analogues with substituted aryl groups show activity in metabolic pathway studies .

- Antioxidants : Derivatives with phenolic substituents (e.g., 3-(4-hydroxyphenyl)propanoic acid) are explored for radical scavenging .

Q. What computational methods are suitable for predicting its reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states in esterification or coupling reactions. PubChem’s Canonical SMILES strings (e.g., C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)...) aid in generating 3D conformers for docking studies .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。